molecular formula C13H19NO2S B8599601 N,N-Diethyl-4-methoxy-2-(methylthio)benzamide

N,N-Diethyl-4-methoxy-2-(methylthio)benzamide

Cat. No.: B8599601
M. Wt: 253.36 g/mol
InChI Key: QLFGGBGAGOEPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-methoxy-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)11-8-7-10(16-3)9-12(11)17-4/h7-9H,5-6H2,1-4H3

InChI Key

QLFGGBGAGOEPPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)OC)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sec-BuLi (1.4 M in cyclohexane, 11.34 mL, 15 mmol) was carefully added to a mixture of N,N,N′,N′-tetramethylethane-1,2-diamine (2.2 mL, 15 mmol) in anhydrous THF at −78° C. N,N-Diethyl-4-methoxybenzamide (3 g, 14.4 mmol) dissolved in 5 mL of anhydrous THF was added dropwise to the reaction mixture which was allowed to stir for 1 h Dimethyl sulfide (2.5 mL, 28.8 mmol) was then added to the reaction. After stirring for 15 min, the cooling bath was removed and the mixture was stirred overnight. The reaction was diluted with ethyl acetate and washed with a solution of saturated sodium bicarbonate, water and then brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 20 to 80% ethyl acetate in hexanes to obtain the product as a light yellow oil. Yield=2.51 g. MS (M+H)+ 254.
Name
Sec BuLi
Quantity
11.34 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

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